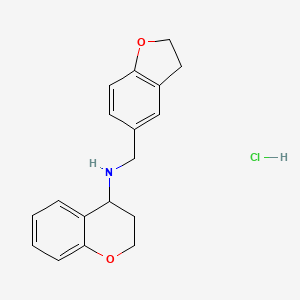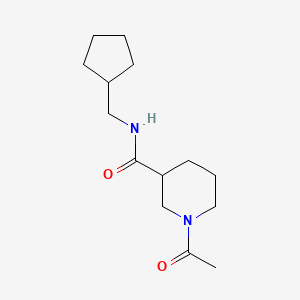![molecular formula C20H22N4O B7570884 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, Scotland. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pain management.
Mécanisme D'action
3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are found in the central nervous system and are involved in various physiological processes, including pain perception, appetite regulation, and mood. By blocking the activity of CB1 receptors, 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception and anxiety-like behavior. It has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine in lab experiments is its specificity for the CB1 receptor. This allows researchers to selectively target the endocannabinoid system and investigate its role in various physiological processes. However, one limitation of using 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine is its potential for off-target effects, which can complicate data interpretation. Additionally, the complexity of the synthesis process can make it difficult to obtain high-purity samples.
Orientations Futures
There are several future directions for research on 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine. One area of interest is the potential of CB1 receptor antagonists as anti-cancer agents. Another area of interest is the potential of CB1 receptor antagonists as analgesics for chronic pain management. Additionally, further research is needed to investigate the potential of 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine for the treatment of anxiety and depression.
Méthodes De Synthèse
The synthesis of 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine involves several steps, including the formation of key intermediates, such as 5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde and 3-(2-bromoethyl)indole. These intermediates are then combined to form the final product, 3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been used to investigate the endocannabinoid system and its role in pain perception, anxiety, and depression. In cancer research, it has been used to investigate the potential of cannabinoid receptor antagonists as anti-cancer agents. In pain management, it has been used to investigate the potential of cannabinoid receptor antagonists as analgesics.
Propriétés
IUPAC Name |
3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-7-8-19(25-15)20-17(14-22-23-20)13-21-10-4-11-24-12-9-16-5-2-3-6-18(16)24/h2-3,5-9,12,14,21H,4,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFLFLQLIEJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)CNCCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)

![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)

![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)



![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
